molecular formula C16H19N3O3 B11103700 Acetonitrile, 2-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinylamino]-

Acetonitrile, 2-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinylamino]-

Cat. No.: B11103700
M. Wt: 301.34 g/mol
InChI Key: SWKPSDRALAPOQK-UHFFFAOYSA-N
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Description

2-{[1-(4-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile is a complex organic compound with a unique structure that includes a butoxyphenyl group, a dioxopyrrolidinyl group, and an aminoacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

2-[[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile

InChI

InChI=1S/C16H19N3O3/c1-2-3-10-22-13-6-4-12(5-7-13)19-15(20)11-14(16(19)21)18-9-8-17/h4-7,14,18H,2-3,9-11H2,1H3

InChI Key

SWKPSDRALAPOQK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N

Origin of Product

United States

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